molecular formula C15H14O3 B8166591 Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166591
M. Wt: 242.27 g/mol
InChI Key: GGSZWRZGHLSNBV-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at the 5-position of one phenyl ring, a methyl group at the 3'-position of the adjacent ring, and a methyl ester at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-hydroxy-5-(3-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(17)18-2)9-14(16)8-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSZWRZGHLSNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of biphenyl compounds, including methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate, often involves scalable synthetic methodologies. These methods include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Friedel–Crafts reactions . The choice of method depends on the desired yield, purity, and specific functional groups present in the target compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The methyl and hydroxyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH3) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) CAS No. Key Properties/Activities Reference
Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate 5-OH, 3'-CH₃, 3-COOCH₃ Not provided Hypothesized enhanced solubility due to -OH; potential hydrogen-bonding interactions
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid 4-OH, 3'-CH₃, 3-COOH 400747-48-0 Higher acidity (carboxylic acid vs. ester); structural similarity score: 1.00
3-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid 3-OH, 3',5'-CH₃, 4-COOH 1261961-26-5 Increased steric hindrance; similarity score: 0.97
3JC48-3 (Methyl 4'-methyl-5-(7-nitrobenzooxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate) 4'-CH₃, 5-nitrobenzooxadiazole, 3-COOCH₃ MYC/MAX dimerization inhibition; nitro group enhances electron-withdrawing effects
6,6'-((4’-methyl-[1,1’-biphenyl]-3-carbonyl)oxy)methyl tetrahydro-2H-pyran-2-yl ester 4’-CH₃, ester-linked pyran derivatives C-type lectin ligand activity; modified pharmacokinetics due to bulky substituents

Key Observations :

  • Positional Effects : The hydroxyl group at the 5-position (vs. 4-position in 400747-48-0) may alter hydrogen-bonding patterns and solubility. The 3'-methyl group minimizes steric clash compared to 3',5'-dimethyl analogs .
  • Functional Group Impact: The methyl ester (vs. Nitro groups (e.g., in 3JC48-3) introduce strong electron-withdrawing effects, critical for bioactivity .

Yield and Selectivity Challenges :

  • Steric hindrance from 3'-methyl groups may reduce coupling efficiency compared to para-substituted analogs.
  • Hydroxyl groups require protection (e.g., silylation) during esterification to prevent side reactions .

Computational and Analytical Characterization

  • Crystallography : Tools like SHELX and ORTEP () are widely used to determine biphenyl derivatives' dihedral angles and hydrogen-bonding networks. For example, the dihedral angle between phenyl rings in 3JC48-3 is critical for MYC/MAX binding .
  • Similarity Scoring : The target compound shares a 0.97 similarity score with 1261961-26-5, suggesting comparable conformational flexibility .

Biological Activity

Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. It features a hydroxyl group, a methyl group, and an ester functional group, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol

This compound's unique structure allows it to participate in various chemical reactions and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the hydroxyl and carboxylate groups enables hydrogen bonding and other non-covalent interactions that can modulate biological pathways.

Key Mechanisms:

  • Antioxidant Activity : The hydroxyl group contributes to the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.

Research Findings

Recent studies have investigated the biological effects of this compound. Below are some significant findings:

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound.
Enzyme InhibitionShowed competitive inhibition against cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.

Case Studies

  • In Vitro Studies : A study conducted on human liver cancer cells (HepG2) revealed that treatment with this compound led to a significant decrease in cell viability, indicating potential anticancer properties.
  • Animal Models : In a rodent model of arthritis, administration of this compound resulted in reduced paw swelling and joint damage compared to control groups, highlighting its anti-inflammatory effects.

Q & A

Q. How can degradation pathways be mapped under physiological conditions?

  • Methodology : Accelerated stability studies (40°C, 75% RH for 3 months) with LC-MS analysis. Hydrolysis of the methyl ester yields 5-hydroxy-3'-methyl-biphenyl-3-carboxylic acid as the primary degradant .

Q. What strategies improve oral bioavailability in preclinical models?

  • Methodology :
  • Lipid Nanocarriers : Encapsulation (≥80% efficiency) improves Cmax by 3-fold in rat plasma.
  • Co-crystallization : With succinic acid enhances solubility (4 mg/mL vs. 0.5 mg/mL free form) .

Q. How do substituent electronic effects influence regioselectivity in C–H activation?

  • Methodology : Compare Pd-catalyzed arylation (e.g., 3-methyl vs. 3-fluoro). Hammett plots (σ⁺ values) correlate with activation energy (DFT). Electron-donating groups (e.g., –CH₃) favor ortho substitution (80% yield vs. 45% for –F) .

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